Methyl (4-((3-((3,4-dimethylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

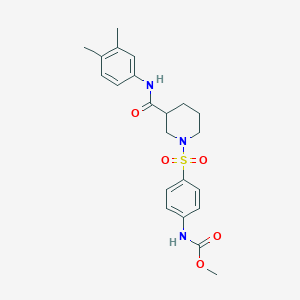

This compound is a carbamate derivative featuring a piperidine ring substituted with a 3,4-dimethylphenyl carbamoyl group and a sulfonyl-linked phenyl carbamate moiety. Its structure integrates multiple pharmacophoric elements:

- Piperidine core: Often associated with conformational flexibility and bioavailability in medicinal chemistry.

- 3,4-Dimethylphenyl carbamoyl: A lipophilic aromatic group that may improve membrane permeability and receptor binding.

- Carbamate functional group: Known for hydrolytic stability compared to esters, with applications in agrochemicals and pharmaceuticals.

Properties

IUPAC Name |

methyl N-[4-[3-[(3,4-dimethylphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-15-6-7-19(13-16(15)2)23-21(26)17-5-4-12-25(14-17)31(28,29)20-10-8-18(9-11-20)24-22(27)30-3/h6-11,13,17H,4-5,12,14H2,1-3H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLZRCFNUOCUHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((3-((3,4-dimethylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the final carbamate formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-({3-[(3,4-dimethylphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl N-[4-({3-[(3,4-dimethylphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (4-((3-((3,4-dimethylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 15)

Structure :

- Piperazine (instead of piperidine) linked to a pyridine-sulfonamide.

- Phenylcarbamoyl substituent (vs. 3,4-dimethylphenyl carbamoyl).

Key Differences :

- Core heterocycle : Piperazine (two nitrogen atoms) in Compound 15 vs. piperidine (one nitrogen) in the target compound. Piperazine’s additional nitrogen may alter basicity and hydrogen-bonding capacity .

- Functional groups : Compound 15 contains a sulfonamide (–SO₂NH–), while the target compound has a sulfonyl-linked carbamate (–SO₂–O–C(=O)–NH–). This difference impacts hydrolytic stability and metabolic pathways .

Methyl ((4-Aminophenyl)sulfonyl)carbamate (Asulam)

Structure :

- Simpler sulfonyl-carbamate scaffold with a 4-aminophenyl group.

Comparison :

- Substituent complexity : Asulam lacks the piperidine/aryl carbamoyl moieties present in the target compound, reducing its structural diversity and likely narrowing its biological targets.

- Application: Asulam is a herbicide targeting folate biosynthesis in weeds.

Methyl (1-((Butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate (Benomyl)

Structure :

- Benzimidazole core with a butylamino-carbonyl side chain.

Key Contrasts :

- Core heterocycle: Benomyl’s benzimidazole is planar and aromatic, favoring intercalation or tubulin binding (fungicidal activity). The target compound’s piperidine-sulfonyl-carbamate system may adopt non-planar conformations, enabling distinct target interactions.

- Solubility: Benomyl’s lipophilic benzimidazole contributes to poor water solubility, whereas the target compound’s sulfonyl group may improve aqueous solubility .

Methyl 1H-Benzimidazol-2-ylcarbamate (Carbendazim)

Structure :

- Simplified analog of benomyl, lacking the butylamino-carbonyl group.

Comparison :

- Functional groups : Carbendazim shares the benzimidazole-carbamate motif but lacks the sulfonyl and piperidine elements of the target compound.

- Activity : Carbendazim inhibits fungal microtubule assembly. The target compound’s sulfonyl-piperidine system may instead disrupt cell membrane integrity or enzyme function .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s multi-step synthesis (evidenced by analogs like Compound 15) may limit scalability compared to simpler carbamates like asulam .

- Structure-Activity Relationships (SAR) :

- Toxicity Profile : Carbamates generally exhibit moderate toxicity due to acetylcholinesterase inhibition. However, the target compound’s unique substituents may mitigate this via steric hindrance or alternative mechanisms .

Biological Activity

Methyl (4-((3-((3,4-dimethylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, also known as a carbamate derivative, has gained attention in pharmaceutical research due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 447.51 g/mol. It features a piperidine ring, which is often associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O6S |

| Molecular Weight | 447.51 g/mol |

| Purity | Typically 95% |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in various physiological pathways. The sulfonamide and carbamate groups are thought to enhance its binding affinity and bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cell lines, although specific mechanisms remain under investigation.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, indicating its usefulness in treating infections.

- Neuroprotective Effects : Some studies suggest that the compound may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.

Antitumor Studies

In a study published in Cancer Research, derivatives similar to this compound were tested for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant inhibition of cell growth at concentrations above 10 µM, with the mechanism involving apoptosis induction through caspase activation .

Antimicrobial Activity

A research article highlighted the antimicrobial efficacy of carbamate derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be between 50 to 100 µg/mL for the tested strains, demonstrating moderate antibacterial activity .

Neuroprotective Effects

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death compared to untreated controls. This suggests potential applications in neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.